D-Xylono-1,4-lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315147 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-37-9 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Xylono-1,4-lactone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for D-Xylono-1,4-lactone. This molecule is a key intermediate in biological pathways and a valuable building block in chemical synthesis.

Core Chemical Properties

This compound, a cyclic ester of D-xylonic acid, is a white to off-white solid. It is a stable compound under standard conditions and is notably hygroscopic.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₅ | [1][2][3] |

| Molecular Weight | 148.11 g/mol | [1][2][3] |

| IUPAC Name | (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | [2] |

| CAS Number | 15384-37-9 | [2][3] |

| Melting Point | 97 °C | [1] |

| Boiling Point | 364.3 ± 11.0 °C (Predicted) | [1] |

| Water Solubility | Very soluble | [4] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [1] |

| Appearance | White to off-white solid | [4] |

| Optical Activity | [α]/D +95.0 ± 8.0°, c = 1 in H₂O | [1] |

| pKa | 12.10 ± 0.60 (Predicted) | [4] |

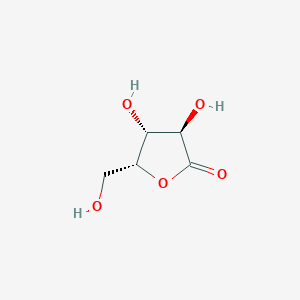

Chemical Structure

This compound possesses a five-membered lactone ring (a γ-lactone). The stereochemistry of the molecule is defined by the three chiral centers on the lactone ring, leading to the (3R,4R,5R) configuration. The molecule contains three hydroxyl groups, which contribute to its high polarity and water solubility.

The structure of this compound is depicted below:

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Experimental Protocols

Synthesis of this compound from D-Xylose

This protocol is adapted from the synthesis of D-lyxono-1,4-lactone, a similar pentose-derived lactone.

Materials:

-

D-Xylose

-

Bromine

-

Potassium Carbonate

-

88% Formic Acid

-

Ethanol

-

Ethyl Acetate

Procedure:

-

Dissolve D-xylose and potassium carbonate in water in a round-bottomed flask and cool to 0 °C with stirring.

-

Slowly add bromine dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to proceed for 1 hour at 0 °C.

-

Remove the cooling bath and acidify the mixture to a pH of 3-4 using 88% formic acid.

-

Remove the volatile components under reduced pressure to obtain a crude oil containing the product and inorganic salts.

-

Dissolve the oil in ethanol at room temperature and filter to remove the inorganic salts.

-

Wash the filtered salts with additional ethanol.

-

Combine the ethanolic filtrates and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl Acetate

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling ethyl acetate.

-

Allow the solution to cool to room temperature, which should induce the precipitation of white crystals.

-

For complete crystallization, store the mixture at a reduced temperature (e.g., -20 °C).

-

Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the hydroxymethyl group.

-

¹³C NMR (in D₂O): The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the characteristic carbonyl signal of the lactone.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of a γ-lactone. It will also show broad absorption bands in the O-H stretching region, corresponding to the hydroxyl groups.

High-Performance Liquid Chromatography (HPLC): A specific HPLC protocol for this compound is not readily available in the literature. However, a general method for the analysis of sugar lactones can be adapted as follows:

-

Column: A column suitable for the separation of polar compounds, such as an amino-propyl bonded silica column or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. The exact ratio will need to be optimized for best separation.

-

Detector: A refractive index (RI) detector is commonly used for the detection of sugars and sugar lactones as they lack a strong UV chromophore.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Biological Significance and Metabolic Pathway

This compound is an intermediate in the metabolism of D-xylose. It is formed by the oxidation of D-xylose, a reaction catalyzed by D-xylose dehydrogenase. The lactone is then hydrolyzed to D-xylonate by the enzyme xylono-1,4-lactonase. D-xylonate can then enter further metabolic pathways, such as the Weimberg and Dahms pathways, which ultimately lead to central metabolic intermediates.

Below is a diagram illustrating the enzymatic conversion of D-Xylose to D-Xylonate and its subsequent metabolic fate.

Caption: Metabolic pathway of D-Xylose to central metabolites.

This diagram illustrates the initial steps of D-xylose metabolism where this compound is a key intermediate. The subsequent conversion to D-xylonate allows it to be funneled into different catabolic pathways.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of D-Xylono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylono-1,4-lactone, a sugar lactone derived from D-xylose, is an intermediate in the pentose and glucuronate interconversion pathway. While its presence as a metabolite in mice and its production by various microorganisms are established, its broader natural occurrence, quantitative levels in different biological sources, and specific roles in cellular signaling are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, its biosynthesis, and relevant experimental protocols for its study.

Natural Occurrence and Sources

This compound has been identified in both mammalian and microbial systems. Its presence in the plant kingdom is less well-documented, though general methods for the extraction of polar metabolites from plant matrices are applicable.

Animal Sources

Microbial Sources

Several microorganisms are known to produce D-xylonate, the precursor of this compound, often in significant quantities. The lactone is formed as an intermediate in the microbial metabolism of D-xylose. Notable microbial producers include:

-

Bacteria: Gluconobacter oxydans and Pseudomonas putida are recognized for their high-yield production of D-xylonate[5].

-

Genetically Modified Yeasts: Strains of Saccharomyces cerevisiae and Kluyveromyces lactis have been engineered to enhance the production of D-xylonate[5].

Table 1: Microbial Production of D-Xylonate (Precursor to this compound)

| Microorganism | Production Rate | Reference |

| Pseudomonas putida | ~4 mmol (g biomass)⁻¹ h⁻¹ | [5] |

| Gluconobacter oxydans | 1.5 g L⁻¹ h⁻¹ (continuous culture) | [5] |

| Engineered S. cerevisiae | 17 ± 2 g L⁻¹ (from 23 g L⁻¹ D-xylose) |

Plant Sources

Direct evidence for the natural occurrence and concentration of this compound in plant tissues is currently limited. However, given that D-xylose is a major component of hemicellulose in plant cell walls, it is plausible that this compound or its precursor, D-xylonic acid, exists in various plant species. The extraction of such polar metabolites from plant materials typically involves the use of hydrophilic solvents or solvent mixtures.

Biosynthesis and Metabolic Pathways

This compound is an intermediate in the metabolic pathway that converts D-xylose to D-xylonate. This conversion is a key step in the pentose and glucuronate interconversion pathway[6].

The biosynthesis of this compound from D-xylose is primarily an oxidation reaction. In microbial systems, this is often catalyzed by NAD(P)+-dependent D-xylose dehydrogenases, which oxidize D-xylose to this compound[5]. The lactone can then be hydrolyzed to D-xylonate, either spontaneously or enzymatically by a lactonase[5][7][8]. D-xylonate can be further metabolized through pathways like the Weimberg or Dahms pathway[7].

Biosynthesis of this compound from D-Xylose.

Experimental Protocols

Extraction of Polar Metabolites from Plant Material (General Protocol)

This protocol is a general guideline and may require optimization for specific plant tissues.

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction:

-

Suspend the powdered plant material in a pre-chilled extraction solvent. A common choice for polar metabolites is a mixture of methanol, chloroform, and water (e.g., 2.5:1:1 v/v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 10 minutes with intermittent vortexing.

-

-

Phase Separation:

-

Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 5 minutes at 4°C.

-

The upper aqueous phase, containing polar metabolites, is carefully collected.

-

-

Drying and Reconstitution:

-

Dry the aqueous phase using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).

-

General workflow for plant metabolite extraction.

Solid-Phase Extraction (SPE) for Sugar Lactones (General Protocol)

SPE can be used to clean up and concentrate lactones from biological extracts prior to analysis[4][9][10][11]. The choice of sorbent and solvents will depend on the specific properties of the lactone and the sample matrix. A reversed-phase C18 sorbent is often a good starting point for polar compounds.

-

Column Conditioning:

-

Wash the C18 cartridge sequentially with one column volume of methanol followed by one column volume of water. Do not allow the column to dry.

-

-

Sample Loading:

-

Load the pre-treated and filtered sample onto the conditioned cartridge at a slow, controlled flow rate.

-

-

Washing:

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained impurities.

-

-

Elution:

-

Elute the retained lactone with a stronger organic solvent (e.g., methanol or acetonitrile). The optimal solvent and volume should be determined empirically.

-

-

Post-Elution:

-

The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

General Solid-Phase Extraction (SPE) workflow.

Analytical Methods

Table 2: Key Parameters for a Potential HPLC-MS Method

| Parameter | Suggested Conditions |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) of precursor/product ion pairs |

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation. The 1H-NMR and 13C-NMR spectral data for this compound are available in public databases such as PubChem[1]. A study on the related D-lyxono-1,4-lactone provides detailed NMR assignments that can be a useful reference[16].

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways modulated by this compound are not well-elucidated. However, studies on other lactones provide some potential avenues for investigation. For instance, some lactones have been shown to affect cellular processes by altering intracellular pH.

The hydrolysis of this compound to D-xylonate results in the formation of a carboxylic acid, which can lead to intracellular acidification. This change in pH could potentially influence various cellular signaling pathways.

Potential mechanism of this compound's effect on cell signaling.

Future Directions

Further research is needed to fully understand the natural distribution and biological significance of this compound. Key areas for future investigation include:

-

Quantitative analysis in a wide range of plant and animal species.

-

Development and validation of specific and sensitive analytical methods for its detection in various biological matrices.

-

Elucidation of the specific signaling pathways modulated by this compound and its downstream effects on cellular function.

-

Investigation of its potential pharmacological activities and applications in drug development.

This technical guide serves as a foundation for researchers and scientists interested in exploring the multifaceted nature of this compound. The provided information on its sources, biosynthesis, and analytical methodologies will aid in the design of future studies to unravel its full biological potential.

References

- 1. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. dextrauk.com [dextrauk.com]

- 4. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]

- 5. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 11. affinisep.com [affinisep.com]

- 12. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

D-Xylono-1,4-lactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Xylono-1,4-lactone, a naturally occurring sugar lactone. The document details its fundamental chemical properties, comprehensive experimental protocols for its synthesis, and explores its current understanding within biological systems. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery.

Core Properties of this compound

This compound, also known as D-xylonic gamma-lactone, is the cyclic ester of D-xylonic acid. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational analysis.

| Property | Value | References |

| Molecular Formula | C₅H₈O₅ | [1][2][3][4] |

| Molecular Weight | 148.11 g/mol | [2][3] |

| Alternate Names | D-Xylonic-1,4-lactone; D-Xylonic gamma-lactone; D-Xylono-γ-lactone; γ-Lactone D-Xylonic Acid | [3] |

| Appearance | White to off-white solid | [1] |

| Water Solubility | Very soluble | [1] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through both chemical and enzymatic methodologies. Below are detailed protocols for each approach, offering flexibility based on laboratory capabilities and desired product specifications.

Chemical Synthesis via Oxidation of D-Xylose

This protocol is adapted from the classical method of oxidizing an aldose to an aldonic acid, which then undergoes spontaneous lactonization. The procedure for the analogous D-lyxono-1,4-lactone synthesis is presented here as a template.[5]

Materials:

-

D-Xylose

-

Potassium carbonate (K₂CO₃)

-

Bromine (Br₂)

-

Formic acid (HCOOH, 88%)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve D-xylose and potassium carbonate in deionized water.

-

Cool the mixture to 0°C using an ice bath while stirring.

-

Slowly add bromine dropwise to the stirring solution. The reaction is exothermic and the temperature should be maintained at 0°C.

-

After the addition of bromine is complete, continue stirring at 0°C for one hour.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Acidify the reaction mixture to a pH of 3-4 using 88% formic acid.

-

Remove volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oily residue in ethanol at room temperature to precipitate inorganic salts.

-

Filter the mixture to remove the salts and wash the filter cake with additional ethanol.

-

Combine the ethanolic filtrates and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization.

Enzymatic Synthesis from D-Xylose

This method utilizes the enzyme D-xylose dehydrogenase to catalyze the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid and can be subsequently lactonized.[6]

Materials:

-

D-Xylose

-

Recombinant D-xylose dehydrogenase (XylB) from Caulobacter crescentus

-

Alcohol dehydrogenase (ADH)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Acetaldehyde

-

Ammonium bicarbonate buffer (NH₄HCO₃, 10 mM, pH 8.0)

-

Sodium hydroxide (NaOH) for pH control

-

Reaction vessel with pH and temperature control

Procedure:

-

Prepare a reaction mixture in the ammonium bicarbonate buffer containing D-xylose, a catalytic amount of NAD⁺, and acetaldehyde.

-

Add the enzymes XylB and ADH to the reaction mixture. ADH is used for the in-situ regeneration of NAD⁺.

-

Maintain the reaction at a constant pH of 8.0 by the controlled addition of NaOH. The consumption of NaOH indicates the formation of D-xylonic acid.

-

Monitor the reaction for the complete conversion of D-xylose.

-

Upon completion, the D-xylonic acid in the form of its salt is the primary product. To obtain the lactone, the D-xylonate solution needs to be acidified and concentrated.[7]

-

A detailed procedure for lactonization involves passing the D-xylonate solution through a cation exchange resin to obtain the free acid. The resulting solution is then concentrated under reduced pressure and heated to promote the formation of this compound.[7]

Biological Role and Signaling Pathways

Currently, there is limited direct evidence of this compound's involvement in specific signaling pathways in mammalian cells for drug development purposes. It is recognized as a metabolite in mice.[1][2] In microorganisms, the enzymatic conversion of D-xylose to D-xylonate involves the formation of D-xylono-γ-lactone. Studies in Saccharomyces cerevisiae have shown that the accumulation of D-xylonic acid, following the opening of the lactone ring, can lead to a decrease in intracellular pH, which can impact cell viability.[8][9]

While direct signaling roles for this compound are not well-defined, other lactones, such as sesquiterpene lactones, have been shown to modulate key signaling pathways, including NF-κB and MAPK pathways.[10] This suggests that the lactone functional group can be a pharmacophore, and further investigation into the biological activities of this compound is warranted.

Synthesis and Biological Transformation Workflow

The following diagram illustrates the key transformations involving this compound, from its synthesis from D-xylose to its enzymatic hydrolysis.

Caption: Workflow of this compound synthesis and hydrolysis.

Future Directions in Research and Development

The established synthetic routes for this compound provide a solid foundation for its availability for further research. A key area for future investigation is the exploration of its biological activities. Given that other lactone-containing molecules exhibit significant pharmacological properties, it is plausible that this compound or its derivatives could interact with biological targets of therapeutic relevance.

Screening this compound in various cell-based assays could uncover potential effects on cell proliferation, inflammation, or metabolic pathways. Furthermore, its role as a metabolite suggests that it may have endogenous functions that are yet to be elucidated. As a chiral molecule, it can also serve as a valuable building block in the synthesis of more complex bioactive molecules. The information presented in this guide aims to facilitate and inspire such future research endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Single cell and in vivo analyses elucidate the effect of xylC lactonase during production of D-xylonate in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Xylonolactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylonolactones are chiral lactones derived from the oxidation of xylose, a pentose sugar abundant in hemicellulose. As key intermediates in microbial metabolic pathways and potential bio-based platform chemicals, xylonolactones have garnered interest in the fields of biotechnology and synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of xylonolactones, with a focus on D-xylono-1,4-lactone and D-xylono-1,5-lactone. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bio-based chemical production.

Discovery and History

The history of xylonolactones is intrinsically linked to the broader study of aldonic acids and their lactones, a field pioneered by the seminal work of German chemists Heinrich Kiliani and Emil Fischer in the late 19th century.

Early Developments in Aldonic Acid Chemistry:

The foundation for understanding xylonolactones was laid through early investigations into the oxidation of aldose sugars. In 1886, Heinrich Kiliani demonstrated that aldoses could be converted into aldonic acids with an additional carbon atom through the addition of hydrogen cyanide followed by hydrolysis of the resulting cyanohydrins.[1][2] This work was significantly advanced by Emil Fischer, who, between 1882 and 1906, conducted extensive research on the structure and synthesis of sugars and their derivatives.[3] Fischer's work established the aldehyde formula of glucose and other aldoses through their oxidation to aldonic acids.[3] His investigations also led to the development of the Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose, which proceeds through aldonic acid lactone intermediates.[1][4]

The Emergence of Xylonolactones:

While the specific first synthesis or isolation of xylonolactone is not prominently documented as a singular discovery, it is understood to have emerged from the systematic application of these early sugar oxidation methods to D-xylose. The oxidation of D-xylose with mild oxidizing agents like bromine water was found to yield D-xylonic acid, which exists in equilibrium with its corresponding lactones, this compound (the γ-lactone) and D-xylono-1,5-lactone (the δ-lactone).[5]

Modern Significance in Biotechnology:

In recent decades, interest in xylonolactones has been revitalized due to their role in microbial metabolism and their potential as bio-based chemical precursors. In biological systems, the oxidation of D-xylose to D-xylonolactone is catalyzed by the enzyme D-xylose dehydrogenase.[6] This enzymatic reaction is the first step in the oxidative pathway of D-xylose in various microorganisms. The resulting xylonolactone is then hydrolyzed, either spontaneously or by a lactonase, to form D-xylonic acid.[6][7] This metabolic pathway is a key target for metabolic engineering efforts aimed at producing valuable chemicals from renewable biomass.[8]

Chemical and Physical Properties

Xylonolactones exist primarily as two isomers in equilibrium with the parent xylonic acid in aqueous solution: the five-membered this compound and the six-membered D-xylono-1,5-lactone. Their physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of D-Xylonolactones

| Property | This compound | D-Xylono-1,5-lactone |

| Molecular Formula | C₅H₈O₅ | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol [9] | 148.11 g/mol [10] |

| CAS Number | 15384-37-9[9] | 82796-87-0[10] |

| Appearance | White to off-white solid | Data not available |

| Melting Point | 97 °C | Data not available |

| Boiling Point (Predicted) | 364.3 ± 11.0 °C | Data not available |

| Solubility | Very soluble in water | Data not available |

| pKa (Predicted) | 12.10 ± 0.60 | Data not available |

| Hydrogen Bond Donor Count | 3[9] | 3[10] |

| Hydrogen Bond Acceptor Count | 5[9] | 5[10] |

| Topological Polar Surface Area | 87 Ų[9] | 87 Ų[10] |

Table 2: Spectroscopic Data of D-Xylonolactones and Related Compounds

| Compound | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent, Frequency) | Mass Spectrometry (Technique) |

| D-Lyxono-1,4-lactone | (D₂O, 500 MHz): δ 4.67 (d, 1H), 4.56 (dt, 1H), 4.50 (dd, 1H), 3.89–3.81 (m, 2H)[11] | (D₂O, 125 MHz): δ 178.3, 81.6, 70.5, 69.5, 59.7[11] | ESI-MS/MS: Main fragments from neutral losses of CO and/or H₂O[12] |

| This compound | Predicted spectra available[9] | Predicted spectra available[9] | Data not extensively available |

| D-Xylono-1,5-lactone | Data not available | Data not available | Data not available |

Experimental Protocols

Chemical Synthesis of Aldono-1,4-lactones (General Procedure)

The classical method for synthesizing aldono-1,4-lactones involves the oxidation of the corresponding aldose with bromine water. The following is a general procedure adapted from the synthesis of D-lyxono-1,4-lactone, which can be applied to the synthesis of D-xylonolactone from D-xylose.[11]

Materials:

-

D-xylose

-

Potassium carbonate

-

Bromine

-

88% Formic acid

-

Ethanol

-

Ethyl acetate

Procedure:

-

Dissolve D-xylose and potassium carbonate in water in a round-bottomed flask and cool the mixture to 0 °C with stirring.

-

Slowly add bromine dropwise to the cooled mixture.

-

After the addition is complete, continue stirring at 0 °C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Acidify the reaction mixture to pH 3–4 with 88% formic acid.

-

Remove volatile components under reduced pressure.

-

Dissolve the resulting oil in ethanol at room temperature to precipitate inorganic salts.

-

Filter the mixture and wash the salts with additional ethanol.

-

Combine the ethanol layers and concentrate under reduced pressure to obtain the crude product as an oil.

-

Isolate the this compound by crystallization from ethyl acetate.

Enzymatic Synthesis of D-Xylonate (Xylonolactone Precursor)

Modern approaches to D-xylonate (and subsequently xylonolactone) synthesis often employ enzymatic methods for their high specificity and milder reaction conditions. The following protocol outlines a multienzyme system for the synthesis of D-xylonate.[6]

Materials:

-

D-xylose

-

Ammonium bicarbonate buffer (10 mM, pH 8.0)

-

Acetaldehyde

-

Cell-free extract containing overexpressed xylose dehydrogenase (XylB)

-

Alcohol dehydrogenase (ADH)

-

NAD⁺

-

Sodium hydroxide (8 M)

Procedure:

-

Prepare the reaction mixture in a suitable vessel with ammonium bicarbonate buffer containing D-xylose, acetaldehyde, cell-free extract with XylB, alcohol dehydrogenase, and NAD⁺.

-

Initiate the reaction by the addition of NAD⁺.

-

Continuously monitor and adjust the pH of the reaction mixture to 8.0 by the addition of 8 M NaOH.

-

The reaction is complete when no further acidification is observed.

-

The product, D-xylonate, can be isolated by evaporation of the volatile buffer and byproducts. The D-xylonate will be in equilibrium with D-xylonolactone.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified xylonolactone in a suitable deuterated solvent, such as D₂O, for analysis.

-

1H NMR: Acquire the proton NMR spectrum to determine the chemical shifts and coupling constants of the protons in the molecule. This will help in confirming the structure and stereochemistry.

-

13C NMR: Obtain the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a suitable technique for the analysis of xylonolactones.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as methanol or acetonitrile with a small amount of water.

-

Analysis: The mass spectrum will provide the molecular weight of the compound. Fragmentation patterns obtained through MS/MS analysis can be used to elucidate the structure. For five-membered lactones, characteristic neutral losses of CO and/or H₂O are often observed.[12]

Biological Role and Potential Applications

Metabolic Pathways

Xylonolactones are key intermediates in the oxidative metabolism of D-xylose in some bacteria and archaea.[7] The pathway is initiated by the oxidation of D-xylose to D-xylonolactone by D-xylose dehydrogenase. The D-xylonolactone is subsequently hydrolyzed to D-xylonic acid by a lactonase.[7] D-xylonic acid is then further metabolized.

Potential Applications

While research into the direct biological activities of xylonolactones is limited, their precursor, D-xylonic acid, has several potential applications:

-

Platform Chemical: D-xylonate can serve as a bio-based platform chemical for the synthesis of other valuable compounds, such as 1,2,4-butanetriol.[6]

-

Cement Dispersant: It has shown utility as a dispersant in cement formulations.[6]

-

Food Industry: D-xylonate has been investigated for its potential to decrease acrylamide formation in cooked foods.[6]

-

Polymer Production: It can be used in the production of co-polyamides.[6]

Signaling Pathways and Pharmacological Activities

Currently, there is a lack of specific evidence in the scientific literature to suggest that xylonolactones are directly involved in cell signaling pathways beyond their role as metabolic intermediates. While other types of lactones, such as acyl-homoserine lactones, are well-known quorum sensing molecules in bacteria, a similar role has not been established for xylonolactones.[13] Similarly, there is limited information on any specific pharmacological activities of xylonolactones. Further research is needed to explore these potential biological roles.

Conclusion

Xylonolactones, with their origins in the foundational work of carbohydrate chemistry, have re-emerged as molecules of interest in the age of biotechnology. While their primary known role is as intermediates in microbial metabolism, the potential of their parent acid, D-xylonic acid, as a versatile bio-based platform chemical continues to drive research into their synthesis and characterization. This guide has provided a comprehensive overview of the current knowledge on xylonolactones, from their historical discovery to modern synthetic and analytical methods. Further exploration into the potential biological activities and signaling roles of xylonolactones may yet unveil new applications for these chiral molecules.

References

- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 2. biochem313.wordpress.com [biochem313.wordpress.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Kiliani-Fischer synthesis [chemeurope.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Xylonolactonase from Caulobacter crescentus Is a Mononuclear Nonheme Iron Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Crystalline D-Xylono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of crystalline D-Xylono-1,4-lactone, a key carbohydrate derivative with significant potential in various scientific and pharmaceutical applications. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents logical workflows to support research and development efforts.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is the gamma-lactone form of D-xylonic acid and is characterized by its five-membered ring structure. This compound is very soluble in water.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₈O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 148.11 g/mol | [2][3][4][5][6] |

| Melting Point | 97 °C | [7] |

| Specific Optical Rotation, [α]/D | +95.0 ± 8.0° (c = 1 in H₂O) | [7] |

| Flash Point | 162.79 °C (325.0 °F) | [3] |

| pKa | 12.10 ± 0.60 (Predicted) | [1] |

| LogP | -2.3741 | [2] |

| Hydrogen Bond Donors | 3 | [1][2] |

| Hydrogen Bond Acceptors | 5 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Key Features |

| Infrared (IR) Spectroscopy | The IR spectrum of γ-lactones like this compound is characterized by a strong carbonyl (C=O) stretching vibration band typically appearing in the range of 1780–1760 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The suitability of the compound's structure is often confirmed by proton NMR.[3] |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the oxidation of D-xylose. A general procedure involves the use of an oxidizing agent, such as bromine water, in the presence of a base. The resulting D-xylonic acid undergoes spontaneous intramolecular esterification to form the lactone.

Purification by Crystallization:

A common method for the purification of this compound is crystallization from a suitable solvent system, such as ethyl acetate. The crude product is dissolved in the boiling solvent, and upon cooling, the purified crystals precipitate out of the solution.

Caption: Workflow for the synthesis and purification of this compound.

Determination of Melting Point

The melting point of crystalline this compound is determined using a standard melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Procedure:

-

A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., water).

-

The polarimeter tube of a known path length (l) is filled with the solution.

-

The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Signaling Pathways and Biological Relevance

This compound is an intermediate in carbohydrate metabolism and can be involved in various biochemical pathways. For instance, it is a substrate in the synthesis of other biologically important molecules.

Caption: Simplified metabolic pathway involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. D -Xylono-1,4-lactone = 95.0 GC 15384-37-9 [sigmaaldrich.com]

- 4. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. dextrauk.com [dextrauk.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of D-Xylono-1,4-lactone from D-xylose: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of D-Xylono-1,4-lactone, a key intermediate in various metabolic pathways and a valuable chiral building block, is of significant interest. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound from D-xylose.

This compound and its derivative, D-xylonic acid, have garnered attention for their potential applications in the pharmaceutical and chemical industries. They serve as precursors for the synthesis of various bioactive molecules and biopolymers. The efficient production of this compound from the readily available C5 sugar, D-xylose, is a critical step in harnessing its full potential.

Methods for Synthesis

Two primary routes for the synthesis of this compound from D-xylose have been extensively explored: enzymatic conversion and chemical oxidation.

Enzymatic Synthesis: This method utilizes the enzyme D-xylose dehydrogenase to catalyze the oxidation of D-xylose to D-xylonolactone. This lactone can then be hydrolyzed to D-xylonic acid, which exists in equilibrium with the this compound form.[1][2] This biological approach is highly specific and often proceeds under mild reaction conditions.

Chemical Synthesis: Chemical oxidation methods typically involve the use of oxidizing agents such as bromine water or catalytic systems like platinum on carbon (Pt/C) to convert D-xylose to D-xylonic acid and its corresponding lactone.[3] These methods can be cost-effective for large-scale production but may require more stringent control of reaction conditions to ensure high selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthesis methods, providing a comparative overview of their efficiencies.

Table 1: Enzymatic Synthesis of this compound

| Enzyme System | Substrate Concentration | Conversion Yield | Reaction Time | pH | Temperature (°C) | Reference |

| D-xylose dehydrogenase (recombinant) | 33-100 mM | >95% | Concentration-dependent | 8.0 | Not Specified | [1] |

| D-xylose dehydrogenase (immobilized) | Not Specified | 91% | Not Specified | Not Specified | Not Specified |

Table 2: Chemical Synthesis of this compound

| Catalyst/Reagent | Substrate Concentration | Conversion Yield | Selectivity | Reaction Time | pH | Temperature (°C) | Reference |

| Bromine Water | 33.35 mmol in 60 mL | 80.5% (mixture of lactones) | Not Specified | 1 hour (cooling) | 3-4 | 0 | [3] |

| Pt/C | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| Au electrode (electrochemical) | 10 mM | 98% | High for xylonic acid | Not Specified | Alkaline | 21-22 | [4] |

| Pt electrode (electrochemical) | 10 mM | 26% | Lower than Au | Not Specified | Alkaline | 21-22 | [4] |

| Pt/ZrO2 | 2 M | Complete | 50% (xylonic acid), 50% (xylitol) | 6 hours | Alkaline (2 M KOH) | Room Temperature | [5] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Xylonate using Recombinant D-xylose Dehydrogenase

This protocol describes a multienzyme system for the synthesis of D-xylonate, which exists in equilibrium with this compound.[1][2]

Materials:

-

D-xylose

-

Ammonium bicarbonate (NH4HCO3) buffer (10 mM, pH 8.0)

-

Cell-free extract containing overexpressed D-xylose dehydrogenase (XylB)

-

Alcohol dehydrogenase (ADH)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Acetaldehyde (CH3CHO)

-

Sodium hydroxide (NaOH) solution (8 M)

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing NH4HCO3 buffer (10 mM, pH 8.0).

-

Add D-xylose to the desired concentration (e.g., 33 mM, 66 mM, or 100 mM).

-

Add alcohol dehydrogenase (ADH) (e.g., 35 U).

-

Add NAD+ to a final concentration of 0.33 mM.

-

Add acetaldehyde (3 equivalents with respect to D-xylose).

-

Initiate the reaction by adding the cell-free extract containing D-xylose dehydrogenase.

-

Maintain the pH of the reaction mixture at 8.0 by the continuous addition of 8 M NaOH solution to neutralize the D-xylonic acid formed.

-

Monitor the reaction progress by measuring the consumption of D-xylose.

-

Upon completion, the product D-xylonate can be isolated by filtration of the proteins followed by evaporation of the volatile buffer and byproducts.[1]

Protocol 2: Chemical Synthesis of this compound using Bromine Water

This protocol details the oxidation of D-xylose using bromine water to produce a mixture of this compound and D-xylono-1,5-lactone.[3]

Materials:

-

D-lyxose (can be substituted with D-xylose for this compound synthesis)

-

Potassium carbonate (K2CO3)

-

Deionized water

-

Bromine (Br2)

-

Formic acid (HCOOH, 88%)

-

Ethanol

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask, dissolve D-xylose (e.g., 5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL).

-

Cool the mixture to 0 °C with stirring.

-

Add bromine (e.g., 2.0 mL, 77.7 mmol) dropwise to the mixture.

-

Continue stirring at 0 °C for 1 hour.

-

Stop the cooling and acidify the mixture to pH 3-4 with 88% formic acid.

-

Remove volatile components under reduced pressure.

-

Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.

-

Filter the mixture and wash the collected salts with additional ethanol (20 mL).

-

Combine the ethanol filtrates and concentrate under reduced pressure to obtain a mixture of this compound and D-xylono-1,5-lactone.

-

To isolate this compound, dissolve a portion of the product mixture in boiling ethyl acetate.

-

Allow the solution to cool to room temperature to initiate crystallization.

-

Further crystallization can be achieved by storing the solution at -20 °C.

-

Filter the solution to collect the crystalline this compound.

Visualizations

The following diagrams illustrate the enzymatic synthesis pathway and a general experimental workflow.

Caption: Enzymatic conversion of D-xylose to this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Coproduction of Xylonic Acid and Xylitol: Leveraging In Situ Hydrogen Generation and Utilization from Xylose - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: D-Xylono-1,4-lactone as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various biological processes, including digestion, lysosomal catabolism of glycoconjugates, and post-translational modification of proteins. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a range of diseases, including type 2 diabetes, viral infections, and certain types of cancer.

D-Xylono-1,4-lactone is a sugar lactone, a class of compounds known to act as inhibitors of glycosidases. Aldonolactones, such as this compound, are structural mimics of the pyranose form of monosaccharides and are thought to inhibit glycosidases by acting as transition state analogs. This document provides detailed application notes and experimental protocols for researchers interested in investigating the potential of this compound as a glycosidase inhibitor.

Mechanism of Action

The inhibitory activity of aldonolactones is often attributed to their ability to mimic the charge and flattened half-chair conformation of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosides. It is postulated that the (1→5)-lactone form is the more active inhibitor, and the (1→4)-lactone can undergo interconversion to this form in solution. By binding tightly to the active site of the glycosidase, this compound can prevent the binding and subsequent cleavage of the natural substrate.

Data Presentation: Glycosidase Inhibition by Aldonolactones

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related aldonolactones against various glycosidases to provide a comparative reference. Researchers are encouraged to use the protocols provided herein to determine the specific inhibitory constants for this compound against their glycosidase of interest.

| Inhibitor | Enzyme | Source | Substrate | Inhibition Type | Ki (Inhibition Constant) | IC50 | Reference |

| D-Glucono-1,5-lactone | β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucoside | Competitive | ~20 µM | - | [1] |

| D-Galactono-1,4-lactone | β-Galactosidase | Bovine Liver | p-Nitrophenyl-β-D-galactoside | Competitive | - | - | [2] |

| L-Arabino-1,5-lactone | α-L-Arabinofuranosidase | - | - | - | Potent Inhibitor | - | [3] |

| This compound | Data Not Available | To be determined | To be determined | To be determined | To be determined | To be determined | - |

Experimental Protocols

Protocol 1: In Vitro Glycosidase Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the inhibitory activity of this compound against a glycosidase using a chromogenic substrate, such as p-nitrophenyl glycoside.

Materials:

-

This compound

-

Glycosidase enzyme (e.g., α-glucosidase, β-glucosidase)

-

p-Nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

-

Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)

-

Stop Solution (e.g., 1 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader

-

Incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations in the assay.

-

Prepare the enzyme solution in the assay buffer to a final concentration that gives a linear reaction rate for at least 15-30 minutes.

-

Prepare the substrate solution in the assay buffer. The optimal concentration should be at or near the Km of the enzyme for the substrate.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

20 µL of this compound dilution (or solvent for control)

-

10 µL of enzyme solution

-

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 20 µL of the p-nitrophenyl glycoside substrate solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) during which the reaction is linear.

-

-

Termination of Reaction:

-

Add 100 µL of the stop solution to each well to terminate the reaction. This will also induce a color change of the liberated p-nitrophenol.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Protocol 2: Determination of Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.

Procedure:

-

Perform the glycosidase activity assay as described in Protocol 1, but with varying concentrations of both the substrate and this compound.

-

Keep the concentration of the inhibitor constant and vary the substrate concentration to generate a Michaelis-Menten plot. Repeat this for several inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

-

Analyze the plots to determine the type of inhibition and the inhibition constant (Ki).

-

Competitive inhibition: Vmax remains unchanged, while Km increases. Lineweaver-Burk plots will show lines with different slopes intersecting on the y-axis.

-

Non-competitive inhibition: Km remains unchanged, while Vmax decreases. Lineweaver-Burk plots will show lines with different slopes intersecting on the x-axis.

-

Uncompetitive inhibition: Both Vmax and Km decrease. Lineweaver-Burk plots will show parallel lines.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of glycosidases by aldonolactones of corresponding configuration. The C-4- and C-6-specificity of beta-glucosidase and beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of D-Xylono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of D-Xylono-1,4-lactone, a key intermediate in various biological and chemical processes. The protocols are designed for researchers in academic and industrial settings, including those in drug development, who require accurate and reliable quantification of this sugar lactone.

Introduction

This compound is the cyclic ester of D-xylonic acid. In aqueous solutions, it exists in a pH-dependent equilibrium with its open-chain hydroxy acid form, D-xylonate, and can also potentially isomerize to the six-membered D-xylono-1,5-lactone.[1][2] Accurate quantification of the 1,4-lactone form is often crucial for understanding enzymatic reactions, monitoring chemical syntheses, and assessing its biological activity. The analytical methods presented herein are designed to either preserve the lactone form or to quantify it based on its equilibrium with the acid.

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) is a powerful technique for the quantification of non-volatile and semi-volatile compounds that lack a UV chromophore, such as underivatized sugar lactones.[3][4] The analyte is first separated on an HPLC column. The column eluent is then nebulized, and the resulting droplets are dried to form analyte particles. These particles are charged by a corona discharge and the charge is measured by a sensitive electrometer. The signal is proportional to the mass of the analyte. This method allows for the direct quantification of this compound without the need for derivatization.

Experimental Protocol

-

Sample Preparation:

-

Dissolve the sample containing this compound in a mobile phase-compatible solvent, preferably the initial mobile phase composition (e.g., 90:10 acetonitrile:water with 0.1% formic acid). The acidic condition helps to maintain the stability of the lactone form.

-

If the sample is in a complex matrix, perform a solid-phase extraction (SPE) with a suitable cartridge (e.g., a graphitized carbon or mixed-mode sorbent) to remove interfering substances.

-

Filter the final sample solution through a 0.22 µm syringe filter before injection.

-

-

HPLC-CAD System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

-

Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo or similar).

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of polar compounds like sugar lactones. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 95% B

-

1-10 min: Linear gradient from 95% to 50% B

-

10-12 min: Hold at 50% B

-

12.1-15 min: Return to 95% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

CAD Settings:

-

Nebulizer Temperature: 35 °C

-

Gas Pressure: 35 psi (Nitrogen)

-

Data Collection Rate: 10 Hz

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent as the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards. A power function is often the best fit for CAD data.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Data Presentation: HPLC-CAD Method Performance (Expected)

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 (using a power fit) |

| Limit of Detection (LOD) | 1-10 ng on column |

| Limit of Quantification (LOQ) | 5-30 ng on column |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 90-110% |

Workflow for HPLC-CAD Analysis of this compound

HPLC-CAD analytical workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds. Due to the low volatility of sugar lactones, a derivatization step is required to increase their volatility and thermal stability.[5] A common approach is a two-step derivatization involving methoximation followed by silylation.[6] Methoximation converts the carbonyl group to an oxime, preventing the formation of multiple anomers, while silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[6][7] The derivatized analyte is then separated by GC and detected by MS.

Experimental Protocol

-

Sample Preparation and Derivatization:

-

Place 10-100 µL of the sample in a GC vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water as it interferes with the silylation reagent.[7]

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Cap the vial tightly and incubate at 60 °C for 60 minutes.

-

Silylation: Cool the vial to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 70 °C for 30 minutes.[6]

-

After cooling, the sample is ready for injection. An internal standard (e.g., sorbitol or a stable isotope-labeled version of the analyte) should be added before derivatization for accurate quantification.

-

-

GC-MS System and Conditions:

-

GC-MS System: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic, abundant, and non-interfering ions for the derivatized this compound and the internal standard.

-

-

Calibration and Quantification:

-

Prepare calibration standards and derivatize them in the same manner as the samples.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

Quantify the derivatized this compound in the samples using this calibration curve.

-

Data Presentation: GC-MS Method Performance (Expected)

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1-1 pg on column |

| Limit of Quantification (LOQ) | 0.5-5 pg on column |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 85-115% |

Workflow for GC-MS Analysis of this compound

GC-MS analytical workflow for this compound.

Method 3: Enzymatic Assay (Coupled Approach)

Principle

This method provides an indirect quantification of this compound by measuring the product of its enzymatic hydrolysis, D-xylonate. The assay utilizes the enzyme D-xylono-1,4-lactonase (EC 3.1.1.68), which specifically catalyzes the hydrolysis of the lactone to D-xylonate.[8] The production of D-xylonate can then be monitored in a coupled enzyme reaction. For example, if a D-xylonate dehydrogenase is available, the formation of NADH or NADPH can be measured spectrophotometrically at 340 nm. This approach offers high specificity for the lactone.

Experimental Protocol (Conceptual)

-

Reagent Preparation:

-

Assay Buffer: 100 mM Phosphate buffer, pH 7.5.

-

D-xylono-1,4-lactonase: Purified enzyme in assay buffer.

-

D-xylonate Dehydrogenase: A commercially available or purified enzyme that uses D-xylonate as a substrate.

-

Cofactor: NAD⁺ or NADP⁺ (depending on the dehydrogenase) at a concentration of 2 mM in assay buffer.

-

Sample: Sample containing this compound, diluted in assay buffer.

-

Standard: A known concentration of this compound for calibration.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add:

-

150 µL of Assay Buffer

-

20 µL of NAD⁺/NADP⁺ solution

-

10 µL of D-xylonate Dehydrogenase

-

10 µL of sample or standard

-

-

Incubate for 5 minutes at 30 °C to allow for the conversion of any pre-existing D-xylonate in the sample.

-

Initiate the reaction by adding 10 µL of D-xylono-1,4-lactonase.

-

Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader at 30 °C for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Create a standard curve by plotting the reaction rate against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples from the standard curve.

-

Data Presentation: Enzymatic Assay Performance (Hypothetical)

| Parameter | Hypothetical Value |

| Assay Range | 0.1 - 10 µM |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 µM |

| Precision (%RSD) | < 10% |

Logical Diagram of the Coupled Enzymatic Assay

Principle of the coupled enzymatic assay for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. youtube.com [youtube.com]

- 7. restek.com [restek.com]

- 8. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for D-Xylono-1,4-lactone in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of D-Xylono-1,4-lactone in microbiology research, drawing upon the known biological activities of γ-lactones. While specific data for this compound is emerging, the protocols provided are based on established methodologies for evaluating antimicrobial, anti-biofilm, and quorum sensing modulation activities of related compounds.

Application Note 1: Evaluation of Antimicrobial Activity

This compound, as a member of the γ-lactone family, is a candidate for investigation as an antimicrobial agent.[1][2] Compounds containing a γ-lactone ring have demonstrated a range of biological activities, including antimicrobial properties against various pathogens.[1][2] The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of various γ-lactones against selected microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Mixture of two sesquiterpene lactones | Pseudomonas aeruginosa | 46.8 | [2] |

| Blumeoidolide-A | Bacillus subtilis ATCC 6633 | - | [2] |

| Parthenolide | Staphylococcus aureus | - | [2] |

| Incomptin B | Escherichia coli (chloramphenicol-resistant) | - | [2] |

Note: The above table is for illustrative purposes with related compounds, as specific MIC data for this compound is not yet widely published.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: Wells containing bacterial inoculum and MHB without this compound.

-

Negative Control: Wells containing MHB only.

-

Solvent Control: Wells containing bacterial inoculum, MHB, and the solvent used to dissolve this compound at the highest concentration used.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Diagram of the MIC Determination Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application Note 2: Investigating the Impact on Biofilm Formation

The structural similarity of γ-lactones to N-acyl homoserine lactones (AHLs), which are quorum sensing signal molecules, suggests that this compound could interfere with biofilm formation.[3] Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics.[4][5] The potential of this compound to inhibit or disperse biofilms can be a valuable area of research for developing new anti-biofilm strategies.

Table 2: Illustrative Data on Biofilm Inhibition by various lactones.

| Compound | Microorganism | Concentration | Biofilm Inhibition (%) | Reference |

| Sesquiterpene lactones | Pseudomonas aeruginosa | 2.5 µg/mL | 69-77 | [3] |

| C-10 Massoia lactone | Oral polymicrobial biofilm | 0.25% v/v | Degradation observed | [6] |

Note: This table provides examples of biofilm inhibition by other lactones to illustrate the potential effects that could be investigated for this compound.

Experimental Protocol: Crystal Violet Assay for Biofilm Quantification

This protocol describes a common method for quantifying the effect of this compound on biofilm formation.

Materials:

-

This compound

-

Bacterial culture (e.g., Pseudomonas aeruginosa)

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Bacterial Culture and Test Compound: Prepare an overnight culture of the test bacterium. Prepare serial dilutions of this compound in the growth medium.

-

Biofilm Formation:

-

Add 100 µL of the bacterial culture (adjusted to a starting OD600 of ~0.05) to the wells of a 96-well plate.

-

Add 100 µL of the this compound dilutions to the respective wells.

-

Include positive (bacteria without compound) and negative (medium only) controls.

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Diagram of the Biofilm Inhibition Assay Workflow:

Caption: Workflow for quantifying biofilm inhibition using the crystal violet assay.

Application Note 3: Modulation of Quorum Sensing

The structural analogy of this compound to AHLs suggests its potential to interfere with quorum sensing (QS) signaling pathways, a process known as quorum quenching.[3][7] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[7] Investigating the effect of this compound on QS can be achieved using biosensor strains that produce a detectable signal (e.g., pigment or bioluminescence) in response to AHLs.

Experimental Protocol: Quorum Sensing Inhibition Assay using a Biosensor Strain

This protocol describes a method to screen for the quorum quenching activity of this compound using a biosensor strain like Chromobacterium violaceum.

Materials:

-

This compound

-

Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL but produces violacein pigment in the presence of exogenous short-chain AHLs)

-

N-hexanoyl-L-homoserine lactone (HHL)

-

Luria-Bertani (LB) agar and broth

-

Sterile paper discs

Procedure:

-

Preparation of Biosensor Lawn: Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading a liquid culture evenly over the surface.

-

Disc Application:

-

Place sterile paper discs onto the agar surface.

-

Apply a known amount of HHL solution to a disc to induce violacein production (positive control).

-

Apply a solution of this compound to another disc.

-

To test for inhibition, apply a mixture of HHL and this compound to a third disc.

-

Apply the solvent as a negative control to another disc.

-

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Observation: Observe the plates for the presence or absence of a purple halo (violacein production) around the discs. Inhibition of QS is indicated by a reduction or absence of the purple halo around the disc containing both HHL and this compound compared to the disc with HHL alone.

Diagram of the Quorum Sensing Signaling Pathway and Potential Inhibition:

Caption: Simplified model of quorum sensing and potential competitive inhibition by this compound.

References

- 1. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]

- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of plant lactones on the production of biofilm of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biofilm bacteria: formation and comparative susceptibility to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiofilm effect of C-10 massoia lactone toward polymicrobial oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]